molecular formula C23H26ClNO5 B604915 Ralinepag CAS No. 1187856-49-0

Ralinepag

Cat. No.: B604915
CAS No.: 1187856-49-0
M. Wt: 431.9 g/mol
InChI Key: NPDKXVKJRHPDQT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ralinepag plays a significant role in biochemical reactions. It promotes vasodilation and inhibits smooth muscle cell proliferation and platelet aggregation through activation of the IP receptor . This leads to increased levels of cyclic adenosine monophosphate (cAMP) . This compound demonstrates a longer terminal half-life (∼24 h) than selexipag (≤2.5 h) and its active metabolite MRE-269 (≤13.5 h), and based on in vitro studies, it is more potent and efficacious than selexipag at increasing cellular cAMP levels .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by increasing cellular cAMP levels . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the IP receptor, leading to its activation . This activation results in increased levels of cAMP , which can lead to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It demonstrates a longer terminal half-life (∼24 h) than selexipag (≤2.5 h) and its active metabolite MRE-269 (≤13.5 h) . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with the IP receptor, leading to increased levels of cAMP . This can affect metabolic flux or metabolite levels. Specific enzymes or cofactors that this compound interacts with are not mentioned in the current literature.

Chemical Reactions Analysis

Ralinepag undergoes various chemical reactions, including oxidation and reduction. It is a selective agonist for human prostacyclin receptors, with a binding affinity of 3.4 nanomolar. This compound increases cyclic adenosine monophosphate levels with an effective concentration of 24 nanomolar and has a 42- to 2900-fold selectivity for prostacyclin versus other prostanoid family receptors . Common reagents and conditions used in these reactions are not specified in the available literature.

Comparison with Similar Compounds

Ralinepag is compared with other prostacyclin receptor agonists such as iloprost, treprostinil, and MRE-296. In pulmonary arteries, this compound produced significantly greater relaxation compared to iloprost, treprostinil, and MRE-296. It was more potent than MRE-269 but similar in potency to iloprost and treprostinil . The unique aspect of this compound is its high selectivity and potency for prostacyclin receptors, making it a promising therapeutic agent for pulmonary arterial hypertension.

Properties

IUPAC Name

2-[[4-[[(4-chlorophenyl)-phenylcarbamoyl]oxymethyl]cyclohexyl]methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClNO5/c24-19-10-12-21(13-11-19)25(20-4-2-1-3-5-20)23(28)30-15-18-8-6-17(7-9-18)14-29-16-22(26)27/h1-5,10-13,17-18H,6-9,14-16H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDKXVKJRHPDQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1COCC(=O)O)COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187856-49-0
Record name Ralinepag [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187856490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ralinepag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12462
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RALINEPAG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQY12ZJN6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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